

4-Methylsyringol (CAS: 6638-05-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Methylsyringol

Cat. No.: B1584894

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsyringol, a methoxyphenolic compound, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of **4-Methylsyringol**, encompassing its chemical and physical properties, synthesis, spectral analysis, and biological activities, with a focus on its potential therapeutic applications. Detailed experimental protocols and data are presented to facilitate further research and development.

Introduction

4-Methylsyringol, also known as 2,6-dimethoxy-4-methylphenol, is a naturally occurring phenolic compound found in various plant sources, including hardwood.[1] Its structure, characterized by a phenol ring with two methoxy groups and a methyl group, contributes to its notable antioxidant, anti-inflammatory, and antimicrobial properties.[2] This guide aims to consolidate the current scientific knowledge on **4-Methylsyringol**, providing a valuable resource for researchers exploring its potential in drug discovery and development.

Chemical and Physical Properties

4-Methylsyringol is a white or colorless to light orange or yellow solid.[3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 6638-05-7 | [2] |
| Molecular Formula | C ₉ H ₁₂ O ₃ | [3] |
| Molecular Weight | 168.19 g/mol | [4] |
| Melting Point | 37-42 °C | [3] |
| Boiling Point | 145-146 °C at 14 mmHg | [3][4] |
| Density | 1.105 ± 0.06 g/cm ³ (Predicted) | [3] |
| Water Solubility | Slightly soluble | [3] |
| logP | 1.71 (ALOGPS), 1.87 (ChemAxon) | [5] |
| pKa | 10.29 ± 0.23 (Predicted) | [3] |
| Appearance | Powder to lump to clear liquid | [3] |

Synthesis

A common synthetic route to **4-Methylsyringol** starts from p-cresol. The process involves a three-step reaction sequence: bromination, methoxylation, and purification.

Experimental Protocol: Synthesis from p-Cresol

Step 1: Bromination of p-Cresol

- Dissolve p-cresol in a suitable solvent such as acetic acid.
- Slowly add bromine to the solution at a controlled temperature (20-25 °C) to yield 4-methyl-2,6-dibromophenol. This reaction is exothermic and requires careful monitoring.

Step 2: Methoxylation of 4-methyl-2,6-dibromophenol

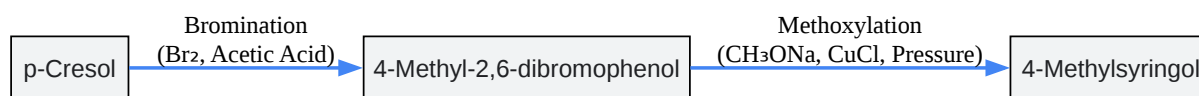
- The dibrominated product is subjected to methoxylation using sodium methoxide in methanol.

- This reaction is catalyzed by cuprous chloride and is typically carried out under pressure and elevated temperature (e.g., 112-114 °C and 90 lb pressure in an autoclave) to achieve a good yield of 4-methyl-2,6-dimethoxyphenol (**4-Methylsyringol**).^[6]

Step 3: Purification

- The crude product is then purified using standard techniques such as distillation or column chromatography to obtain pure **4-Methylsyringol**.

A schematic representation of the synthesis is provided below.



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Synthesis of **4-Methylsyringol** from p-cresol.

Spectral Data and Analysis

The structural elucidation of **4-Methylsyringol** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

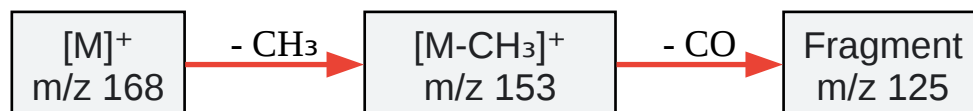
- ¹H NMR: The proton NMR spectrum of **4-Methylsyringol** typically shows signals for the aromatic protons, the methoxy protons, and the methyl protons.
- ¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| ^1H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
|------------------------|----------------------|--------------|------------|
| Aromatic CH | ~6.5 | s | 2H |
| Methoxy OCH_3 | ~3.8 | s | 6H |
| Methyl CH_3 | ~2.2 | s | 3H |
| Phenolic OH | Variable | s | 1H |

| ^{13}C NMR | Chemical Shift (ppm) | Assignment |
|---------------------------|----------------------|------------|
| Aromatic C-O | ~147 | C2, C6 |
| Aromatic C- CH_3 | ~129 | C4 |
| Aromatic C-H | ~105 | C3, C5 |
| Aromatic C-OH | ~132 | C1 |
| Methoxy OCH_3 | ~56 | |
| Methyl CH_3 | ~16 | |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-Methylsyringol** shows a molecular ion peak $[\text{M}]^+$ at m/z 168. Key fragment ions are observed at m/z 153 (loss of a methyl group, $[\text{M}-\text{CH}_3]^+$) and m/z 125.



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Proposed fragmentation of **4-Methylsyringol** in MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **4-Methylsyringol** exhibits characteristic absorption bands corresponding to its functional groups.

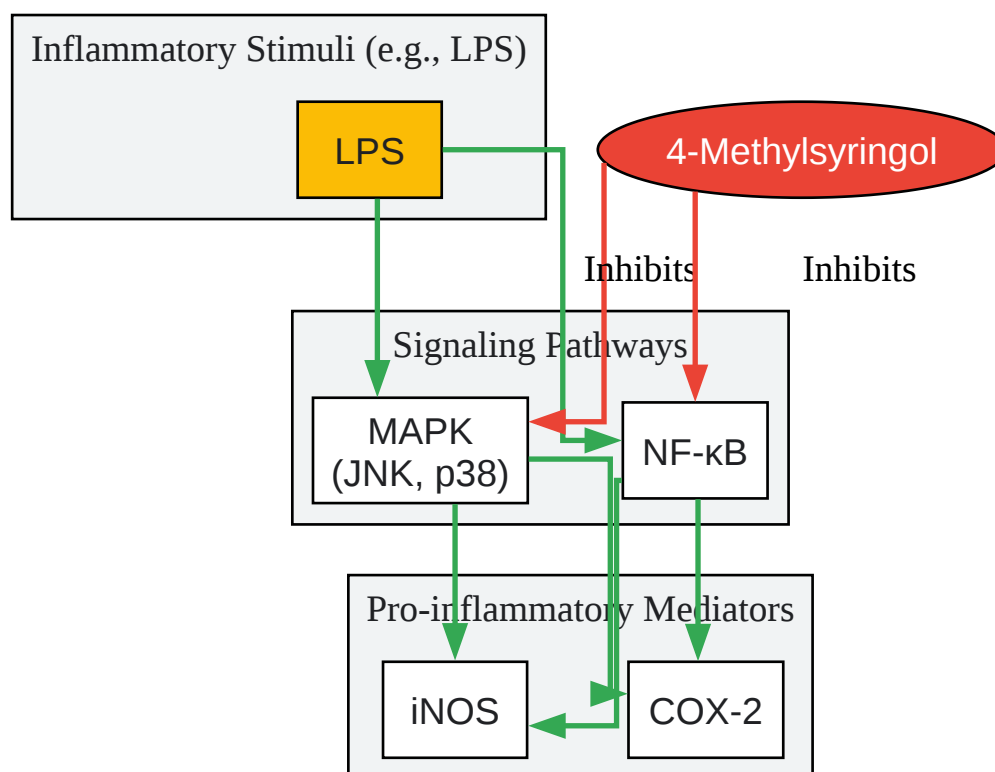
| Wavenumber (cm ⁻¹) | Vibration | Functional Group |
|--------------------------------|-------------|---------------------------|
| ~3400 (broad) | O-H stretch | Phenolic hydroxyl |
| ~2950-2850 | C-H stretch | Methyl and Methoxy groups |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1220 | C-O stretch | Aryl ether |
| ~1120 | C-O stretch | Aryl ether |

Biological Activities and Mechanisms of Action

4-Methylsyringol exhibits a range of biological activities that are of interest for drug development.

Anti-inflammatory Activity

While direct studies on **4-Methylsyringol** are limited, research on structurally similar compounds like 4-methoxyhonokiol suggests a potent anti-inflammatory mechanism. This is believed to occur through the inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The inhibition of these enzymes is likely mediated by the downregulation of key inflammatory signaling pathways, including the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (specifically JNK and p38).



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Proposed anti-inflammatory mechanism of **4-Methylsyningol**.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. The antioxidant capacity of **4-Methylsyningol** can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

- Prepare a stock solution of **4-Methylsyningol** in a suitable solvent (e.g., methanol).
- Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
- Mix different concentrations of the **4-Methylsyningol** solution with the DPPH solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

- Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Antimicrobial Activity

4-Methylsyringol has also been reported to possess antimicrobial properties against various microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

- Prepare a series of twofold dilutions of **4-Methylsyringol** in a suitable liquid growth medium.
- Inoculate each dilution with a standardized suspension of the target microorganism (e.g., bacteria or fungi).
- Include positive (microorganism with no compound) and negative (medium only) controls.
- Incubate the cultures under appropriate conditions (e.g., temperature, time).
- The MIC is determined as the lowest concentration of **4-Methylsyringol** that visibly inhibits the growth of the microorganism.

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of phenolic compounds suggest their potential for neuroprotection. By mitigating oxidative stress and inflammation, which are key contributors to neurodegenerative diseases, **4-Methylsyringol** may help protect neuronal cells from damage. Further research is needed to fully elucidate its neuroprotective mechanisms.

Safety and Toxicology

4-Methylsyringol is classified as an irritant, causing skin, eye, and respiratory irritation.^[4] It is also considered harmful if swallowed.^[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **4-Methylsyringol** and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".^{[4][7]}

Applications and Future Perspectives

The diverse biological activities of **4-Methylsyningol** make it a promising candidate for various applications:

- **Drug Development:** Its anti-inflammatory and potential neuroprotective properties warrant further investigation for the development of new therapeutics for inflammatory and neurodegenerative diseases.
- **Food Industry:** Its antioxidant properties could be utilized as a natural food preservative to extend the shelf-life of food products.[8]
- **Flavoring Agent:** It is already used as a flavoring agent in the food industry.[4][9]

Future research should focus on conducting comprehensive in vivo studies to validate the therapeutic potential of **4-Methylsyningol** and to establish its pharmacokinetic and pharmacodynamic profiles. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a drug candidate.

Conclusion

4-Methylsyningol is a multifaceted phenolic compound with significant potential in various scientific and industrial fields. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and biological activities. The detailed information and experimental protocols presented herein are intended to serve as a valuable resource for the scientific community, encouraging further exploration of this promising molecule.

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